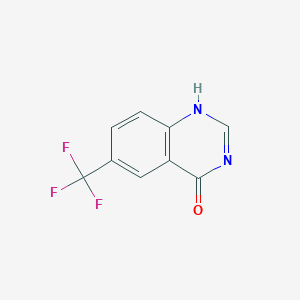

6-(Trifluoromethyl)quinazolin-4(1H)-one

Descripción general

Descripción

Synthesis Analysis

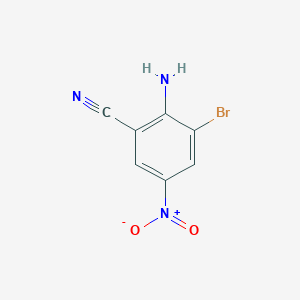

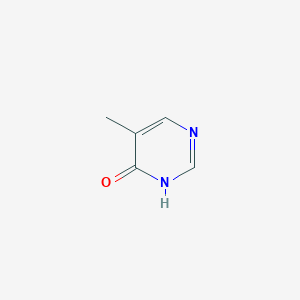

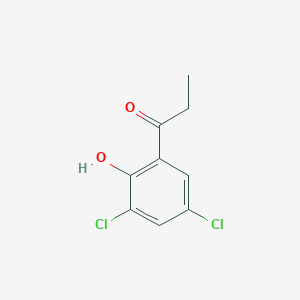

The synthesis of 6-(trifluoromethyl)quinazolin-4(1H)-one derivatives has been explored through various methodologies. One approach involves a mild, two-step reaction using N-(2-iodophenyl)trifluoroacetimidoyl chlorides as starting materials, which undergoes addition-elimination/arylation to yield a range of aza-fused trifluoromethylated heterocycles, including indoloquinazolines . Another method employs a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines, which is notable for its broad substrate scope, high efficiency, and avoidance of CO gas manipulation . Additionally, the synthesis of 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones has been achieved using bromoanthranilic acid, benzoyl chloride, and various substituted amino synthons .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been characterized using various spectroscopic techniques. For instance, a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was analyzed using Raman spectroscopy, and its crystal structure was determined, revealing a monoclinic system with anisotropically refined non-hydrogen atoms . Similarly, the structure of a triazoloquinazolinone derivative was elucidated using NMR, FT-IR spectroscopy, and X-ray diffraction, with DFT calculations confirming the stability of the most stable conformation .

Chemical Reactions Analysis

The chemical reactivity of 6-(trifluoromethyl)quinazolin-4(1H)-one derivatives is highlighted by their formation through various catalytic and functionalization reactions. The palladium-catalyzed cyclocarbonylation of o-alkynyltrifluoroacetanilides leads to the formation of 6-trifluoromethyl-12-acylindoloquinazolines, showcasing the versatility of these compounds in undergoing cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives have been investigated through computational and experimental methods. The synthesized compounds have been subjected to in silico profiling to predict properties such as anthelmintic and antibacterial activities, drug-likeness, bioactivity scores, and toxicity . Additionally, the empirical formula, crystal system, space group, and unit cell parameters of a specific quinazolinone derivative were determined, providing insights into its physical characteristics .

Case Studies and Applications

The synthesized quinazolinone derivatives have been evaluated for their potential biological activities. For example, a novel quinazolinone compound was tested against bacterial strains, and its antibacterial efficacy was assessed . Another study synthesized a series of quinazolinone derivatives and evaluated their in vitro anthelmintic and antibacterial activities, demonstrating their potential as therapeutic agents . These case studies highlight the relevance of quinazolinone derivatives in medicinal chemistry and their potential applications in drug development.

Aplicaciones Científicas De Investigación

-

Antimalarial Application

-

Antitumor Application

- Summary: Certain quinazolinone derivatives have shown antitumor activity .

- Methods and Procedures: In one study, a series of 4,6,7-trisubstituted quinazoline derivatives were synthesized and evaluated for their antitumor activity against four human cancer cells (PC-3, MGC-803, A549 and Eca-109) using MTT assay .

- Results: Among the tested compounds, compound 11k showed the most potent cytotoxicity against PC-3 cells (IC 50 = 5.59 ± 0.78 μM). Compound 11k also significantly inhibited the colony formation and migration of PC-3 cells .

-

Fluorescent Probe Application

-

Anticonvulsant Application

-

Fungicidal Application

-

Antimicrobial Application

-

Anti-Inflammatory Application

-

Luminescent Materials and Bioimaging

- Summary: Some quinazolinone derivatives have been found to exhibit good luminescence properties. Benefitting from excellent biocompatibility, low toxicity, and high efficiency, quinazolinones have become promising candidates for use as fluorescent probes, biological imaging reagents and luminescent materials .

- Results: The results would also depend on the specific study, but generally, some quinazolinone-based probes have been found to be effective for biological imaging .

-

Synthesis of Valuable Compounds

- Summary: A palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines for the synthesis of valuable 2-(trifluoromethyl)quinazolin-4(3H)-ones has been developed .

- Results: The results would also depend on the specific study, but generally, the reaction has been found to be efficient (up to 99% yield) and broad in scope (41 examples) .

Direcciones Futuras

Propiedades

IUPAC Name |

6-(trifluoromethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-7-6(3-5)8(15)14-4-13-7/h1-4H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVVXBQQOLLVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563145 | |

| Record name | 6-(Trifluoromethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)quinazolin-4(1H)-one | |

CAS RN |

16544-67-5 | |

| Record name | 6-(Trifluoromethyl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16544-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(3H)-Quinazolinone, 6-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Acetyl-3-methylbenzo[b]thiophene](/img/structure/B101703.png)

![(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B101711.png)